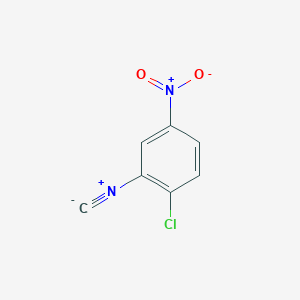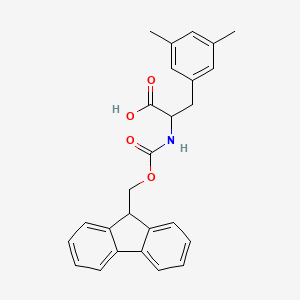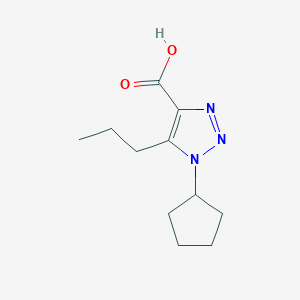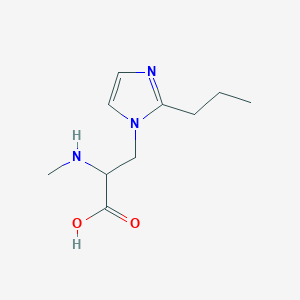![molecular formula C13H15N3O B13629043 1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one](/img/structure/B13629043.png)
1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one is a compound that belongs to the class of imidazolidin-2-ones. These compounds are known for their diverse applications in pharmaceuticals, natural products, and as intermediates in organic synthesis. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one typically involves the incorporation of a carbonyl group into 1,2-diamines, diamination of olefins, intramolecular hydroamination of linear urea derivatives, or aziridine ring expansion . One common method includes the reaction of 2-[(2-aminoethyl)amino]ethan-1-ol with γ-Al₂O₃ as a catalyst at 250°C in supercritical CO₂ .
Industrial Production Methods
Industrial production methods for imidazolidin-2-ones often focus on sustainable and efficient protocols. Catalysts such as ceria-based materials are used for the conversion of aliphatic 1,2-diamines into imidazolidin-2-ones with CO₂ . These methods aim to produce high yields while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired products and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazolidin-2-ones.
Scientific Research Applications
1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one include other imidazolidin-2-ones and benzimidazolidin-2-ones. These compounds share structural similarities and often exhibit comparable chemical and biological properties .
Uniqueness
The uniqueness of this compound lies in its specific ethynylphenyl substitution, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C13H15N3O |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
1-[2-(3-ethynylanilino)ethyl]imidazolidin-2-one |
InChI |
InChI=1S/C13H15N3O/c1-2-11-4-3-5-12(10-11)14-6-8-16-9-7-15-13(16)17/h1,3-5,10,14H,6-9H2,(H,15,17) |
InChI Key |
IHOOWFRMKRNYKG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)NCCN2CCNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Difluoromethoxy)phenyl]-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B13628962.png)

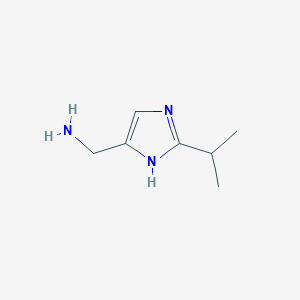


![3-Bromopyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B13629000.png)

